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Compound of Interest

Compound Name: 3-Methylheptan-4-one

Cat. No.: B091715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylheptan-4-one (CsH160), a ketone of interest in various chemical and pharmaceutical
research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with detailed experimental protocols and a visual
representation of the spectroscopic analysis workflow.

Molecular Structure and Properties

3-Methylheptan-4-one is a saturated ketone with the following structural formula:

Molecular Formula: CsH160O[1] Molecular Weight: 128.21 g/mol [1] IUPAC Name: 3-
methylheptan-4-one[1] CAS Number: 15726-15-5[1]

Spectroscopic Data

The following sections provide key spectroscopic data for 3-Methylheptan-4-one, essential for
its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. Predicted 'H NMR data is presented in Table 1.

Table 1: Predicted *H NMR Data for 3-Methylheptan-4-one

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
0.89 t 3H H-1
0.91 t 3H H-7
1.05 d 3H H-3' (methyl on C-3)
1.55 sextet 2H H-6
1.62 m 2H H-2
2.40 t 2H H-5
2.55 m 1H H-3

Note: Predicted data is based on computational models and may vary slightly from
experimental values.

The 3C NMR spectrum provides information about the different carbon environments in the
molecule.

Table 2: 13C NMR Data for 3-Methylheptan-4-one
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Chemical Shift (ppm)

Carbon Assignment

13.9 C-7

16.0 C-3' (methyl on C-3)
17.7 C-6

25.8 C-1

42.8 C-5

48.7 C-2

214.0 C-4 (C=0)

Note: Data sourced from publicly available databases. Some sources indicate this data is

computed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methylheptan-4-one is characterized by a strong absorption band

corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for 3-Methylheptan-4-one

Wavenumber (cm~—2) Intensity Vibrational Mode
2960-2870 Strong C-H stretch (alkane)
1715 Strong C=0 stretch (ketone)
1465 Medium C-H bend (alkane)
1380 Medium C-H bend (alkane)

Note: The characteristic C=0 stretch for an aliphatic ketone typically appears around 1715

cm~1.[3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 3-Methylheptan-4-one shows a
molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for 3-Methylheptan-4-one

miz Relative Intensity Proposed Fragment lon

128 Low [M]* (Molecular lon)

M - C3H~]* (Loss of propyl
85 Moderate [ I propy

radical)
) [M - CaHo]* (Loss of butyl

71 High )

radical) or [CH3CH2CO]*

CaHo]* (Butyl cation) or
57 High [Cakte]" (Buty )

[CHsCH(CHs)CO]*
43 High [CsH7]* (Propyl cation)

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl
group.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylheptan-4-one in about 0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

¢ Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
e 1H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32
scans.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

o The chemical shifts are referenced to the deuterated solvent peaks.

IR Spectroscopy

o Sample Preparation: As 3-Methylheptan-4-one is a liquid, a neat spectrum can be obtained
by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.
e Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute a small amount of 3-Methylheptan-4-one in a volatile organic
solvent (e.g., dichloromethane or hexane).

e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

¢ Gas Chromatography:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/product/b091715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Inject a small volume (e.g., 1 pL) of the diluted sample into the GC.

o The compound is separated from the solvent and any impurities on a capillary column
(e.g., a nonpolar DB-5 or similar).

o Atemperature program is used to elute the compound.
e Mass Spectrometry:
o As the compound elutes from the GC column, it enters the mass spectrometer.

o Electron ionization (EIl) at 70 eV is typically used to generate the molecular ion and

fragment ions.

o The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass

spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Methylheptan-4-one.

Spectroscopic Techniques Data Analysis
Mass Spectrometry Molecular Weight
(GC-MS) Fragmentation Pattern

Sample Preparation Conc‘ 'usion

! m - [ Functional Groups Structure Elucidation &
3-Methylheptan-4-one L@ R Spectroscopy » (C=0, C-H) Confirmation
NMR Spectroscopy > Chemical Shifts
(*H and 3C) Coupling Constants
Carbon Skeleton
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Caption: Workflow for the spectroscopic analysis of 3-Methylheptan-4-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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